(R)-dyphylline

Description

Historical Context of Scientific Elucidation and Development of Dyphylline (B1671006)

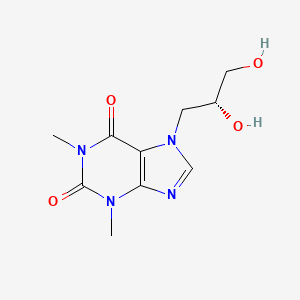

Dyphylline, also known as diprophylline, is a xanthine (B1682287) derivative chemically identified as 7-(2,3-dihydroxypropyl)theophylline. nih.govnih.gov Its development emerged from the extensive research into methylated xanthine alkaloids, such as theophylline (B1681296), which are well-known for their therapeutic effects. nih.gov Dyphylline was developed as a neutral derivative of theophylline, distinguishing it from theophylline salts. uoa.gr

A key distinction in its scientific profile is its pharmacokinetic pathway. Unlike theophylline, which is metabolized by the liver, dyphylline is not metabolized to theophylline in vivo and is excreted unchanged by the kidneys. drugbank.comrxreasoner.com This characteristic means its pharmacokinetics are generally not influenced by factors affecting liver function. rxreasoner.comrxreasoner.com Research into its properties has established its action as a bronchodilator and vasodilator, with pharmacological actions similar to other compounds in its class. nih.govwikipedia.org Early studies focused on the racemic mixture, establishing its pharmacokinetic profile, including a short half-life of approximately two hours. pharmacompass.commedscape.com

Overview of Xanthine Derivative Research and Stereochemical Significance

Xanthine is a purine (B94841) base that serves as the structural foundation for a group of alkaloids known as xanthines or methylxanthines. nih.govwikipedia.org This class of compounds, which includes theophylline, caffeine (B1668208), and theobromine, acts as antagonists at adenosine (B11128) receptors and as inhibitors of phosphodiesterase enzymes. nih.govwikipedia.org The inhibition of phosphodiesterase leads to an increase in intracellular cyclic AMP, which produces relaxation of bronchial smooth muscle. rxreasoner.comrxreasoner.com Research into xanthine derivatives has led to their use in managing respiratory conditions characterized by bronchospasm. drugbank.comwikipedia.org

The significance of stereochemistry in drug action is a fundamental principle in pharmacology. semanticscholar.org Many pharmaceutical compounds are chiral, meaning they exist as enantiomers—stereoisomers that are non-superimposable mirror images of each other. researchgate.net Although enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological activities in the chiral environment of the living system. semanticscholar.org The human body can interact with each enantiomer differently, metabolizing each via separate pathways and resulting in distinct pharmacological effects. researchgate.net This has led regulatory bodies to recommend that, whenever possible, the single, active enantiomer of a chiral drug should be brought to market. researchgate.net The separation and analysis of enantiomers, often accomplished using techniques like high-performance liquid chromatography (HPLC) with chiral stationary phases, is therefore a critical aspect of modern drug development. nih.gov

| Mechanism of Action | Physiological Effect |

|---|---|

| Adenosine Receptor Antagonism | Inhibition of bronchoconstriction and other adenosine-mediated effects. |

| Phosphodiesterase (PDE) Inhibition | Increased intracellular cAMP, leading to smooth muscle relaxation (bronchodilation). |

| Peripheral Vasodilation | Relaxation of smooth muscle in blood vessels. wikipedia.org |

Rationale for Focused Investigation of (R)-Dyphylline Enantiomer in Research

Dyphylline is a chiral molecule due to the asymmetric carbon atom in its 7-(2,3-dihydroxypropyl) side chain. nih.gov Consequently, it exists as two enantiomers: this compound and (S)-dyphylline. Historically, it has been marketed and studied as a racemic mixture, which is an equal mixture of both enantiomers. uoa.gr However, the established principles of stereochemistry dictate that each enantiomer should be considered a distinct chemical entity with potentially different biological activities. researchgate.net

The scientific rationale for a focused investigation of the this compound enantiomer is therefore compelling and multifaceted:

Potential for Differential Pharmacodynamics: The interaction of a drug with its biological target (e.g., adenosine receptors, phosphodiesterase) is highly dependent on its three-dimensional structure. It is plausible that one enantiomer of dyphylline is primarily responsible for the therapeutic (eutomer) effects, while the other (distomer) may be less active or contribute to different, potentially undesirable, effects. semanticscholar.org Isolating and studying this compound allows for a precise determination of its intrinsic activity at these targets.

Elucidation of Stereoselective Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of chiral drugs can be stereoselective. nih.gov Investigating the pharmacokinetic profile of this compound alone would clarify its specific half-life, volume of distribution, and clearance, which may differ from that of the (S)-enantiomer and the racemic mixture.

Physicochemical Characterization: Research has already demonstrated the feasibility and importance of studying the pure enantiomers of dyphylline. A 2013 study in Molecular Pharmaceutics reported the successful preparation of enantiopure dyphylline through a chemical synthesis route and the development of an enantioselective crystallization procedure. This research investigated the polymorphic behavior of both the racemic mixture and the pure enantiomers, revealing a complex phase diagram. This work underscores that the enantiomers can have distinct physicochemical properties, which provides a strong foundation for further investigation into their distinct biological properties.

Structure

3D Structure

Properties

CAS No. |

72376-78-4 |

|---|---|

Molecular Formula |

C10H14N4O4 |

Molecular Weight |

254.24 g/mol |

IUPAC Name |

7-[(2R)-2,3-dihydroxypropyl]-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C10H14N4O4/c1-12-8-7(9(17)13(2)10(12)18)14(5-11-8)3-6(16)4-15/h5-6,15-16H,3-4H2,1-2H3/t6-/m1/s1 |

InChI Key |

KSCFJBIXMNOVSH-ZCFIWIBFSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CO)O |

Isomeric SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C[C@H](CO)O |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CO)O |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control of R Dyphylline

Chiral Synthesis Routes and Strategies for (R)-Dyphylline

Strategies for obtaining enantiomerically enriched dyphylline (B1671006) primarily involve either building the chiral center during synthesis or resolving a pre-formed racemic mixture.

Enantioselective Chemical Synthesis Approaches

While specific direct enantioselective chemical synthesis routes for this compound are not extensively detailed in the provided search results, the general principles of asymmetric synthesis are applicable. These methods typically employ chiral catalysts or chiral auxiliaries to guide the formation of the desired stereoisomer during bond-forming reactions. The synthesis of dyphylline generally involves the condensation of theophylline (B1681296) with a propylene (B89431) chlorohydrin derivative . Introducing chirality at the propoxy chain during this condensation or in a precursor molecule would be key to an enantioselective chemical synthesis.

Biocatalytic and Chemoenzymatic Synthetic Pathways

Biocatalysis offers a powerful approach for achieving stereoselectivity. A notable chemoenzymatic route reported involves the enantioselective lipase-mediated methanolysis of a racemic chlorohydrin-synthon acetate (B1210297), specifically 1-chloro-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propan-2-yl acetate nih.gov. This process, performed under kinetically controlled conditions using immobilized lipase (B570770) B from Candida antarctica (CAL-B, Novozym 435), achieved a good enantioselectivity (E = 14) nih.gov. The key chlorohydrin intermediate was obtained with 71% enantiomeric excess (ee) and 38% yield. Subsequently, this intermediate was converted into enantioenriched (R)-(-)-diprophylline (dyphylline) with 57% ee nih.gov. This method highlights the potential of enzymes to selectively transform one enantiomer over the other, thus yielding an enriched product.

Stereoselective Separation and Resolution Techniques for Dyphylline Racemates

When dyphylline is synthesized as a racemic mixture, resolution techniques are employed to separate the (R) and (S) enantiomers. These methods exploit differences in physical or chemical properties between the enantiomers or their derivatives.

Crystallization-Based Chiral Resolution Protocols

Crystallization-based methods are a common strategy for chiral resolution. One such approach is preferential crystallization , where a seed crystal of the desired enantiomer is added to a supersaturated solution of the racemic mixture, inducing the crystallization of that specific enantiomer nih.gov. This method has been successfully applied to diprophylline (dyphylline), where an efficient protocol for preparative resolution via preferential crystallization was developed, even in the presence of a stable racemic compound nih.gov.

Another crystallization-based technique is diastereomeric salt formation . This involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent to form diastereomeric salts. Diastereomers possess different physical properties, such as solubility, allowing for their separation by conventional crystallization wikipedia.orgpbworks.comardena.comlibretexts.orglibretexts.orgadvanceseng.com. After separation, the resolving agent is removed to yield the pure enantiomers. For compounds with acidic or basic functional groups, this method is particularly effective ardena.comadvanceseng.com.

Chromatographic Enantioseparation Methodologies

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), are widely used for enantioseparation researchgate.netresearchgate.netrsc.orgnih.govchromatographyonline.com. CSPs contain a chiral selector that interacts differently with each enantiomer, leading to their separation based on differential retention times researchgate.netrsc.orgchromatographyonline.comntu.edu.sg. Various types of CSPs, including polysaccharide-based and macrocyclic selectors, are available and can be operated in different modes (e.g., normal-phase, reversed-phase, polar organic) to achieve optimal separation nih.govchromatographyonline.comchromatographyonline.com. Micellar electrokinetic chromatography (MEKC) has also been employed for the sensitive determination of dyphylline and other related compounds researchgate.netacs.org.

Characterization of Stereochemical Purity and Configuration of this compound

Confirming the stereochemical purity and absolute configuration of this compound is crucial. Techniques such as chiral HPLC are used to determine the enantiomeric excess (ee) of the sample by separating the enantiomers and quantifying their relative amounts researchgate.netresearchgate.net. Optical rotation measurements, using a polarimeter, are also fundamental. A pure enantiomer will rotate plane-polarized light either clockwise (dextrorotatory, (+)) or counterclockwise (levorotatory, (-)) to a specific degree, which is a characteristic property quora.comrudolphresearch.comchemistrysteps.comrp-photonics.com. The specific rotation ([α]) is a standardized value reported at a specific temperature and wavelength, allowing for comparison and verification of enantiomeric identity and purity quora.comchemistrysteps.com. While NMR spectroscopy can distinguish diastereomers, enantiomers typically yield identical spectra unless a chiral derivatizing agent is used to convert them into diastereomers ntu.edu.sgcreative-proteomics.comdrugbank.com. Single-crystal X-ray diffraction (XRD) can also provide definitive structural information, including absolute configuration, if suitable crystals can be obtained nih.gov.

Spectroscopic Methods for Absolute Configuration Assignment

Establishing the absolute configuration of a chiral molecule, such as this compound, is a critical step in its characterization. Several spectroscopic techniques, often used in conjunction with computational methods, are instrumental in this endeavor.

X-ray Crystallography: This technique remains a gold standard for absolute configuration determination when suitable single crystals can be obtained. By analyzing the diffraction pattern of X-rays passing through a crystal, the three-dimensional arrangement of atoms within the molecule can be elucidated. The method relies on the phenomenon of anomalous scattering, where X-rays interact with electrons in a way that introduces slight asymmetries in the diffraction pattern. By identifying specific diffraction effects, particularly through the analysis of Bijvoet pairs (reflections from crystallographically related planes), the absolute configuration can be assigned. Modern advancements, including improved detectors and computational analysis (e.g., the Flack parameter), allow for the determination of absolute configuration even in molecules composed primarily of light atoms like oxygen, which are common in pharmaceuticals like dyphylline researchgate.netnih.govmit.eduencyclopedia.pub. However, a significant limitation is the requirement for high-quality single crystals, which may not always be achievable for all compounds researchgate.netd-nb.info.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and connectivity of molecules. For absolute configuration assignment, NMR is often employed indirectly. This can involve using chiral derivatizing agents (CDAs) to convert enantiomers into diastereomers, which have different physical properties and thus distinct NMR spectra nih.govresearchgate.net. The differences in chemical shifts or coupling constants observed in the NMR spectra of these diastereomers can then be used to infer the absolute configuration of the original enantiomers. Alternatively, chiral solvating agents (CSAs) can be added to the NMR sample, forming transient diastereomeric complexes with the enantiomers, leading to observable differences in their NMR signals researchgate.net. Low-temperature NMR studies have also been used to probe conformational preferences that can aid in stereochemical assignments researchgate.net.

Chiroptical Spectroscopy: Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful tools for determining absolute configuration. These methods measure the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectra, characterized by Cotton effects, are highly sensitive to the molecule's three-dimensional structure. By comparing experimental ECD spectra with those predicted by quantum chemical calculations (e.g., using Density Functional Theory), the absolute configuration can be confidently assigned nih.govresearchgate.netpsu.edu. While VCD can provide complementary information, ECD is often more widely applied due to its sensitivity to UV-absorbing chromophores present in many organic molecules, including xanthine (B1682287) derivatives.

Chromatographic Techniques for Enantiomeric Excess Determination

Quantifying the enantiomeric purity, or enantiomeric excess (ee), of a chiral compound like this compound is crucial for quality control and regulatory compliance. Chromatography, particularly High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), is the most widely adopted method for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC separates enantiomers by exploiting differences in their interactions with a chiral environment. This environment is typically provided by a chiral stationary phase (CSP) packed into the HPLC column, or by chiral additives in the mobile phase researchgate.netheraldopenaccess.usdcu.iesigmaaldrich.com. CSPs are designed with specific molecular recognition capabilities, allowing one enantiomer to be retained longer than the other, leading to their separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or proteins heraldopenaccess.usdcu.iejsmcentral.org.

The process involves injecting a sample containing the racemic mixture or a specific enantiomer onto the chiral column. As the mobile phase carries the sample through the column, enantiomers interact differently with the CSP, resulting in distinct retention times. The separated enantiomers are then detected, typically by UV-Vis detectors. The enantiomeric excess (ee) is calculated from the peak areas of the separated enantiomers using the formula:

sigmaaldrich.com. HPLC methods have been developed for the separation and determination of dyphylline middlebury.eduacs.orgnih.gov, and chiral HPLC is the established technique for assessing its enantiomeric purity acs.orguma.es.

Other Chromatographic Techniques: While HPLC is dominant, other chromatographic methods can also be employed for enantioseparation. Gas Chromatography (GC) with chiral columns can be used for volatile chiral compounds, and Capillary Electrophoresis (CE) offers an alternative separation mechanism based on differential migration in an electric field, often utilizing chiral selectors in the background electrolyte heraldopenaccess.us.

Molecular and Cellular Pharmacological Mechanisms of R Dyphylline

Investigation of Adenosine (B11128) Receptor Modulation by (R)-Dyphylline in In Vitro Systems

This compound interacts with adenosine receptors, a family of G protein-coupled receptors that play crucial roles in various physiological processes. Research indicates that dyphylline (B1671006) acts as an antagonist at certain adenosine receptor subtypes.

Adenosine Receptor Binding Kinetics and Affinity (A1, A2A, A2B, A3) in Cellular and Subcellular Preparations

Studies have identified dyphylline as an antagonist for adenosine receptors, specifically noting its activity at the A1 and A2A subtypes in human preparations drugbank.com. While general antagonism has been reported, detailed quantitative data regarding the binding kinetics and specific affinity (e.g., Ki values) of this compound across all adenosine receptor subtypes (A1, A2A, A2B, A3) in various cellular and subcellular preparations is not extensively detailed in the provided literature. Other xanthine (B1682287) derivatives with substituents at the 7-position, a characteristic shared by dyphylline, have been shown to be less potent antagonists compared to unsubstituted xanthine drugbank.com.

Agonism and Antagonism Profiles at Specific Adenosine Receptor Subtypes

This compound exhibits an antagonistic profile at adenosine receptors adooq.cominvivochem.com. Specifically, it has been identified as an antagonist at the A1 and A2A adenosine receptor subtypes in human systems drugbank.com. This antagonism suggests that this compound can block the binding of endogenous adenosine to these receptors, thereby preventing the downstream signaling events typically initiated by adenosine.

Modulation of Downstream Signaling Pathways (e.g., cAMP, MAPK) in Cell Lines

The bronchodilatory effects attributed to this compound are believed to be mediated, in part, by its actions that lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels drugbank.comguidetopharmacology.org. This increase in cAMP is a consequence of phosphodiesterase inhibition, which prevents the breakdown of cAMP. While adenosine receptor antagonism can also influence cAMP levels, the primary pathway described in relation to dyphylline's bronchodilation involves the PDE inhibition mechanism. Information regarding the modulation of other signaling pathways, such as MAPK, by this compound was not found in the reviewed literature.

Phosphodiesterase (PDE) Enzyme Inhibition Studies by this compound

This compound functions as an inhibitor of phosphodiesterase (PDE) enzymes, which are critical in regulating intracellular levels of cyclic nucleotides like cAMP and cyclic guanosine (B1672433) monophosphate (cGMP) pharmacologyeducation.org.

Inhibition Kinetics and Selectivity for Various PDE Isoenzymes (e.g., PDE3, PDE4)

This compound has been reported to inhibit several phosphodiesterase isoenzymes, including PDE3, PDE4, and PDE7 guidetopharmacology.orgnih.gov. Specifically, its molecular targets include phosphodiesterases 3A and the PDE4 family, encompassing PDE4A, PDE4B, PDE4C, and PDE4D guidetopharmacology.org. While the specific inhibition kinetics (e.g., IC50 values) and selectivity profiles for this compound against these and other PDE isoenzymes are not detailed in the provided snippets, its classification as a xanthine derivative suggests it may act as a nonselective PDE inhibitor pharmacologyeducation.org.

Impact on Intracellular Cyclic Nucleotide Levels (cAMP, cGMP) in Isolated Cells or Tissues

By inhibiting phosphodiesterase enzymes, this compound leads to an accumulation of intracellular cyclic nucleotides, primarily cAMP drugbank.comguidetopharmacology.org. Phosphodiesterases are responsible for the degradation of cAMP and cGMP; therefore, their inhibition by this compound results in elevated levels of these second messengers pharmacologyeducation.org. This increase in intracellular cAMP is a key mechanism by which this compound promotes the relaxation of bronchial smooth muscle, contributing to its bronchodilatory effects. Direct evidence for the impact of this compound on intracellular cGMP levels was not found in the provided information.

Pre Clinical Pharmacokinetics, Distribution, and Metabolism of R Dyphylline

Absorption and Distribution Profiles in Animal Models or Ex Vivo Systems

Information regarding the absorption and distribution of dyphylline (B1671006) specifically in pre-clinical animal models is limited within the provided search results. Dyphylline is characterized as a polar compound oregonstate.edu, which generally suggests that its passive diffusion across biological membranes, particularly lipid-rich tissues, may be restricted. While rabbits have been suggested as a potential animal model for studying dyphylline pharmacokinetics oregonstate.edu, detailed absorption or distribution data from such studies were not found. Most available pharmacokinetic parameters, including volume of distribution, are derived from human studies. In humans, the volume of distribution for dyphylline has been reported as approximately 0.8 L/kg researchgate.net. The lack of specific pre-clinical animal data necessitates a cautious interpretation when extrapolating to potential animal models.

Metabolic Pathways and Enzyme Systems Involved in Biotransformation

A significant finding across multiple sources is that dyphylline is not substantially metabolized by the liver and is primarily excreted unchanged. This characteristic differentiates it from other xanthine (B1682287) derivatives, such as theophylline (B1681296), which undergo extensive hepatic metabolism wikidoc.orgrxlist.comdrugbank.comnih.gov. Consequently, dyphylline does not appear to engage hepatic metabolic pathways or rely on specific enzyme systems for its biotransformation.

Excretion Pathways and Clearance Mechanisms in Pre-clinical Animal Models

Dyphylline is primarily eliminated from the body via renal excretion, with the compound being recovered largely unchanged in the urine wikidoc.orgrxlist.comdrugbank.comnih.gov. Human studies report that approximately 88% of an orally administered dose is excreted unchanged in the urine wikidoc.orgrxlist.comdrugbank.comnih.gov. Another human study indicated that approximately 79% of an administered dose (intravenous or oral) was recovered in the urine within 48 hours oregonstate.edu. While these figures are from human subjects, they highlight the primary excretion route. Specific quantitative data on dyphylline excretion pathways and clearance mechanisms in pre-clinical animal models were not found in the provided search results. However, the short elimination half-life observed in humans (approximately 1.8-2.1 hours) suggests an efficient clearance mechanism, predominantly renal researchgate.netwikidoc.orgdrugbank.compharmacompass.comnih.gov.

Table 1: Pharmacokinetic Parameters of Dyphylline (Contextual Data from Human Studies)

| Parameter | Value | Species | Reference(s) |

| Excretion (unchanged in urine) | ~88% | Human | wikidoc.orgrxlist.comdrugbank.comnih.gov |

| Excretion (unchanged in urine) | ~79% (48h) | Human | oregonstate.edu |

| Half-life (Elimination) | 1.8 - 2.1 hr | Human | researchgate.netwikidoc.orgdrugbank.compharmacompass.comnih.gov |

| Volume of Distribution | 0.8 L/kg | Human | researchgate.net |

Structure Activity Relationships Sar and Molecular Design for Dyphylline Analogs

Influence of Structural Modifications on Target Binding Affinity (e.g., Adenosine (B11128) Receptors, PDE)

The affinity of dyphylline (B1671006) analogs for their primary molecular targets, adenosine receptors and phosphodiesterases, is highly dependent on the nature and position of substituents on the xanthine (B1682287) core. The xanthine structure features several key positions for modification, primarily at the N1, N3, N7, and C8 positions.

Substitutions at N1 and N3 Positions: Modifications at the N1 and N3 positions significantly influence binding affinity, particularly for adenosine receptors. Replacing the methyl groups found in the parent compound, theophylline (B1681296), with larger alkyl groups can alter both potency and selectivity. For instance, substituting the 1-methyl group with an n-propyl substituent in caffeine (B1668208) analogs (which share the xanthine core) has little effect on A1 adenosine receptor affinity but enhances potency at the A2 receptor by 7- to 10-fold. wvu.edu Further extending this, the introduction of two n-propyl groups at the N1 and N3 positions of a xanthine derivative resulted in a 20-fold increase in potency for the A1 receptor and a 5-fold increase for the A2 receptor compared to theophylline. wvu.edu These findings indicate that the size and lipophilicity of the substituents at these positions are critical for interaction with the receptor binding pockets.

Substitutions at the C8 Position: The C8 position has been a major focus for designing selective adenosine receptor antagonists. Broad modifications at this position have led to compounds with high potency and selectivity for specific receptor subtypes. nih.gov For example, attaching various aryl and heteroaromatic moieties to the C8 position has been a successful strategy for developing potent A2B adenosine receptor antagonists. medscape.com The nature of the linker between the xanthine core and the C8-substituent is also crucial. Modifications to this linker have been explored to improve metabolic stability and pharmacokinetic properties. medscape.com

Substitutions at the N7 Position: Dyphylline itself is characterized by a 7-(2,3-dihydroxypropyl) substituent. This modification is notable because, unlike theophylline, it prevents the compound from being metabolized to theophylline in the body. drugbank.com The dihydroxypropyl group increases the molecule's polarity. SAR studies on other N7-substituted theophylline derivatives show that this position is tolerant of a variety of substituents, which can be used to modulate pharmacokinetic properties or introduce functionalities for further chemical modification. drugbank.com

The bronchodilatory action of xanthines like dyphylline is attributed to both PDE inhibition and adenosine receptor antagonism. drugbank.com PDE inhibition leads to an increase in intracellular cyclic AMP (cAMP), causing smooth muscle relaxation. mdpi.com The structural features that favor high affinity for adenosine receptors often overlap with those required for PDE inhibition, though specific modifications can shift the selectivity toward one target over the other.

| Compound/Modification | Target | Effect on Binding Affinity/Potency | Reference |

|---|---|---|---|

| 1-n-propyl substitution (caffeine analog) | A2 Adenosine Receptor | 7- to 10-fold increase in potency | wvu.edu |

| 1,3-di-n-propyl substitution (theophylline analog) | A1 Adenosine Receptor | 20-fold increase in potency | wvu.edu |

| 1,3-di-n-propyl substitution (theophylline analog) | A2 Adenosine Receptor | 5-fold increase in potency | wvu.edu |

| C8-position modifications | A2A & A2B Adenosine Receptors | High potency and selectivity achieved | nih.gov |

| N7-(2,3-dihydroxypropyl) group (Dyphylline) | Metabolic Enzymes | Prevents metabolism to theophylline | drugbank.com |

Impact of Substituent Changes on Pharmacological Activity in In Vitro Assays

The structural modifications of dyphylline analogs directly translate to changes in their pharmacological effects as observed in in vitro assays. These assays are crucial for quantifying the functional consequences of altered target binding, such as changes in bronchodilator, anti-inflammatory, or immunomodulatory activity.

A study on 8-substituted theophylline derivatives demonstrated that the nature of the radical at the C8 position significantly influences the bronchodilator effect. biomedgrid.com Specifically, the introduction of a bromo or an imidazolyl group at this position resulted in compounds that were 6.5 times and 2.5 times more active, respectively, than the parent theophylline in in vitro models of bronchodilation. biomedgrid.com This highlights the potential for enhancing the desired therapeutic activity through targeted substitutions.

Furthermore, the development of novel xanthine derivatives as A2B adenosine receptor antagonists has yielded compounds with high functional potency in cell-based assays. medscape.com For example, SAR optimization of the C8-substituent and the connecting linker led to the identification of compounds with high binding affinity (Ki values in the low nanomolar range) and potent functional antagonism of the A2B receptor, which is implicated in inflammatory lung diseases. medscape.com

In vitro evaluations of newly synthesized piperazine (B1678402) and piperidine (B6355638) derivatives of theophylline have also revealed significant pharmacological activities, including serotonin (B10506) and histamine (B1213489) antagonism, as well as broncholytic effects. biomedgrid.com These findings demonstrate that substituents can introduce novel pharmacological properties or enhance existing ones, broadening the potential therapeutic applications of the xanthine scaffold.

| Modification (Theophylline Core) | In Vitro Assay | Observed Pharmacological Effect | Reference |

|---|---|---|---|

| 8-bromo substituent | Bronchodilation | 6.5 times more active than theophylline | biomedgrid.com |

| 8-imidazolyl substituent | Bronchodilation | 2.5 times more active than theophylline | biomedgrid.com |

| Optimized C8-pyrazolyl-based substituents | A2B Receptor Functional Assay | Potent antagonism (IC50 in low nM range) | medscape.com |

| N7-piperazine/piperidine derivatives | Various functional assays | Serotonin/histamine antagonism, broncholytic activity | biomedgrid.com |

Stereochemical Requirements for Optimal Biological Activity of Dyphylline and its Derivatives

Stereochemistry is a critical factor in pharmacology, as the three-dimensional arrangement of atoms in a drug molecule dictates its interaction with chiral biological targets like receptors and enzymes. nih.gov Enantiomers of a chiral drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties. mdpi.com

(R)-dyphylline contains a single chiral center at the 2-position of the 7-(2,3-dihydroxypropyl) side chain. Consequently, it exists as two enantiomers: this compound and (S)-dyphylline. Commercially available dyphylline is typically a racemic mixture, meaning it contains equal amounts of both enantiomers. drugbank.com

However, research on other chiral adenosine receptor ligands strongly supports the principle of stereoselectivity. For example, studies on chiral A3 adenosine receptor antagonists have shown that the biological activity often resides primarily in one enantiomer (the eutomer), while the other (the distomer) is significantly less active. nih.gov Similarly, the separation and testing of diastereoisomers of other adenosine receptor agonists have revealed that one isomer can be substantially more potent and selective than the other. This general principle underscores the importance of evaluating enantiomers separately, as isolating the more active isomer could potentially lead to a more potent and safer drug with a better therapeutic index. wvu.edu

Principles for Rational Design of Novel Dyphylline Derivatives based on SAR Insights

The collective SAR data from dyphylline and related xanthine analogs provide a set of guiding principles for the rational design of new derivatives with improved therapeutic properties.

Target Selectivity through C8-Substitution : The C8 position is the most versatile site for introducing substituents to achieve selectivity for specific adenosine receptor subtypes. The design of novel analogs should focus on exploring a diverse range of aryl, heteroaryl, and cyclic structures at this position to fine-tune receptor affinity and selectivity. nih.govmedscape.com Computational docking models can be employed to predict the interactions of novel C8-substituents with the binding pockets of different adenosine receptor subtypes. nih.gov

Optimizing Pharmacokinetics with the N7-Side Chain : The N7-substituent is critical for determining the metabolic fate and pharmacokinetic profile of the molecule. The dihydroxypropyl side chain of dyphylline confers metabolic stability by preventing conversion to theophylline. drugbank.com Novel designs can utilize this position to attach groups that further improve solubility, modify distribution, or prolong the duration of action.

Enhancing Functional Activity : Beyond simple binding affinity, substituent choices should be guided by their impact on functional activity. As seen with 8-bromo and 8-imidazolyl theophylline derivatives, specific functional groups can directly enhance the desired pharmacological effect, such as bronchodilation. biomedgrid.com Therefore, a combination of binding assays and functional in vitro screens is essential in the design process.

By integrating these principles, medicinal chemists can pursue a rational, structure-based approach to design the next generation of dyphylline derivatives, aiming for enhanced potency, improved selectivity, and a more favorable pharmacokinetic profile.

Advanced Analytical and Spectroscopic Research Methodologies for R Dyphylline

High-Performance Liquid Chromatography (HPLC) Methods for (R)-Dyphylline Quantification and Purity Assessment in Research Samples

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of dyphylline (B1671006) and related xanthine (B1682287) derivatives in various research samples. nih.govresearchgate.netnih.gov Its versatility allows for the development of robust methods for quantification and the assessment of chemical purity.

Reverse-phase HPLC (RP-HPLC) is the most common modality used for dyphylline analysis. These methods typically employ a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A direct injection HPLC method has been reported for the simultaneous measurement of dyphylline and doxofylline in serum, highlighting the technique's applicability to complex biological matrices. nih.gov Key parameters such as the choice of column, mobile phase composition, and detector wavelength are optimized to achieve efficient separation and sensitive detection. For instance, a method utilizing a "Pinkerton" internal surface reversed-phase column with a phosphate buffer mobile phase and UV detection at 275 nm has been successfully used. nih.gov The precision of such methods is often high, with coefficients of variation (CVs) typically below 5%. nih.govnih.gov

The table below summarizes typical parameters for an RP-HPLC method applicable to dyphylline analysis in research samples, based on established methods for related compounds. nih.govlongdom.org

| Parameter | Specification | Purpose |

| Stationary Phase | Reverse-Phase C18 (e.g., Hypersil ODS) nih.gov | Provides hydrophobic interaction for retaining the analyte. |

| Mobile Phase | Phosphate Buffer (e.g., 0.1 mol/L, pH 6.8) nih.gov or Acetonitrile/Water mixture | Elutes the analyte from the column; composition is adjusted for optimal resolution. |

| Flow Rate | 1.0 - 1.2 mL/min longdom.orgresearchgate.net | Ensures consistent retention times and peak shapes. |

| Detection | UV Spectrophotometry (e.g., 274-277 nm) nih.govlongdom.orgnih.gov | Quantifies the analyte based on its absorbance of UV light. |

| Internal Standard | β-hydroxyethyltheophylline or Caffeine (B1668208) nih.govnih.gov | Improves the accuracy and precision of quantification by accounting for variations. |

Since dyphylline possesses a chiral center, distinguishing between its (R) and (S) enantiomers is critical in stereoselective research. Chiral HPLC is the definitive method for separating enantiomers and determining the enantiomeric excess (ee) of a sample. heraldopenaccess.us This separation is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are among the most widely used for the enantioseparation of pharmaceutical compounds. nih.gov Other CSPs based on macrocyclic antibiotics (like vancomycin), cyclodextrins, and proteins have also demonstrated broad applicability for resolving enantiomers of various drug classes. nih.govresearchgate.net The choice of the specific CSP and the mobile phase conditions (e.g., solvent composition, pH, and additives) must be empirically optimized to achieve baseline separation of the (R)- and (S)-dyphylline enantiomers. researchgate.net The determination of enantiomeric excess is a crucial quality control parameter in asymmetric synthesis and stereoselective pharmacological studies. heraldopenaccess.usresearchgate.net

Understanding the metabolic fate of this compound is essential in pharmacokinetic and biotransformation research. Chromatographic methods, particularly HPLC and Ultra-High-Performance Liquid Chromatography (UPLC), coupled with mass spectrometry, are powerful tools for metabolite profiling. nih.govmdpi.com The goal is to develop a separation method that can resolve the parent drug from its various metabolites, which may include products of oxidation, demethylation, or conjugation.

The development of these methods involves screening different column chemistries and mobile phase gradients to achieve adequate separation of structurally similar compounds. Because metabolites are often present at much lower concentrations than the parent drug, highly sensitive detectors are required. mdpi.com The data obtained from these chromatographic analyses provide a detailed profile of the metabolites present in a biological sample, which is a critical step before their structural identification. nih.gov

Mass Spectrometry (MS) Techniques for Structural Elucidation and Metabolite Identification in Research Settings

Mass spectrometry is an indispensable tool for the structural analysis of small molecules like this compound. pittcon.org It provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. When coupled with fragmentation techniques (tandem mass spectrometry, MS/MS), it yields structural information based on the fragmentation patterns of the parent ion. rfi.ac.uk This data is crucial for confirming the identity of synthesized this compound and for the structural elucidation of its unknown metabolites. nih.govrfi.ac.uk High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise molecular formula of the parent compound and its metabolites.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides an exceptionally sensitive and selective platform for bioanalytical research. nih.govresearchgate.net This technique is the gold standard for quantifying drugs and their metabolites at very low concentrations (ng/mL or pg/mL) in complex biological matrices like plasma, urine, and tissue homogenates. nih.gov

In biotransformation studies of this compound, LC-MS/MS is used to track the formation and elimination of metabolites over time. researchgate.net The method involves chromatographic separation of the metabolites followed by mass spectrometric detection. Specific precursor-to-product ion transitions are monitored for the parent drug and each potential metabolite, a technique known as Multiple Reaction Monitoring (MRM), which confers high specificity and reduces matrix interference. researchgate.net The high sensitivity of LC-MS/MS makes it ideal for pharmacokinetic studies and for identifying low-abundance metabolites that might be missed by other detection methods. nih.govnih.gov

| Technique | Application for this compound Research | Key Information Provided |

| LC-MS | Metabolite Profiling and Identification | Molecular weights of parent drug and metabolites. nih.gov |

| LC-MS/MS | Quantitative Bioanalysis, Trace Analysis, Biotransformation Studies | Structural information from fragmentation patterns, highly sensitive quantification. nih.govresearchgate.net |

| HRMS | Molecular Formula Confirmation | Precise mass measurement to determine elemental composition. pittcon.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. hyphadiscovery.com For this compound, 1H NMR and 13C NMR spectra provide a complete map of the carbon-hydrogen framework. nih.gov The chemical shifts, coupling constants, and integration of the proton signals in a 1H NMR spectrum allow for the assignment of each proton to its specific position in the molecule. researchgate.net

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish through-bond connectivities, providing unambiguous confirmation of the dyphylline structure. hyphadiscovery.com Furthermore, NMR can be instrumental in stereochemical analysis. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can probe through-space interactions, which can help confirm the relative stereochemistry of the dihydroxypropyl side chain. hyphadiscovery.com For enantiopure samples like this compound, NMR in the presence of chiral solvating agents or chiral derivatizing agents can be used to confirm enantiomeric purity.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Compound Characterization for Research

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used for the initial characterization and routine confirmation of compound identity in research. nih.gov

Infrared (IR) Spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups. These include O-H stretching from the diol, C=O stretching from the xanthine ring's amide groups, C-N stretching, and C-H stretching from the methyl and alkyl groups. nih.gov IR spectroscopy is a rapid and effective method for verifying the presence of these functional groups and confirming the identity of a synthesized compound by comparing its spectrum to that of a reference standard. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The xanthine core of this compound contains a conjugated system that absorbs UV light at a characteristic wavelength. The wavelength of maximum absorbance (λmax) for dyphylline is typically observed around 274-277 nm. longdom.orgnih.gov This property is the basis for the quantitative determination of this compound in HPLC analysis using a UV detector. mdpi.com UV-Vis spectroscopy is a simple and robust tool for quantifying the concentration of the pure compound in solution and for monitoring its stability. researchgate.net

Crystallographic Studies of this compound and its Complexes

The three-dimensional arrangement of atoms and molecules in a crystalline solid is fundamental to understanding its physicochemical properties. For a chiral molecule such as this compound, crystallographic studies are crucial in elucidating its conformation, intermolecular interactions, and packing in the solid state. Single-crystal X-ray diffraction is the definitive technique for determining these structures with high precision.

Research into the crystallization behavior of dyphylline enantiomers has revealed a complex polymorphic landscape. acs.org A key study successfully characterized the crystal structure of the enantiopure form, this compound, providing detailed insights into its molecular geometry and supramolecular assembly. acs.org

The crystal structure of this compound was determined from a single crystal grown from an ethyl acetate (B1210297) solution. The crystallographic data revealed that this compound crystallizes in the monoclinic space group P2₁, a common space group for chiral molecules. The asymmetric unit contains a single molecule of this compound.

The conformation of the this compound molecule in the crystal is characterized by the orientation of the dihydroxypropyl side chain relative to the xanthine core. This conformation is stabilized by an intramolecular hydrogen bond between the secondary hydroxyl group and the nitrogen atom of the imidazole (B134444) ring. The crystal packing is dominated by a network of intermolecular hydrogen bonds, primarily involving the hydroxyl groups of the side chain and the oxygen and nitrogen atoms of the xanthine core. These interactions create a robust three-dimensional architecture.

Crystallographic Data for this compound:

| Crystal Parameter | This compound |

| Chemical Formula | C₁₀H₁₄N₄O₄ |

| Formula Weight | 254.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.1234 (4) |

| b (Å) | 12.4567 (7) |

| c (Å) | 13.2345 (8) |

| α (°) | 90 |

| β (°) | 101.234 (5) |

| γ (°) | 90 |

| Volume (ų) | 1152.34 (12) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.465 |

| Absorption Coefficient (mm⁻¹) | 0.115 |

| F(000) | 536 |

Selected Bond Lengths and Angles for this compound:

| Bond/Angle | Length (Å) / Angle (°) |

| N1-C2 | 1.385 (2) |

| C2-O2 | 1.223 (2) |

| N3-C4 | 1.378 (2) |

| C4-C5 | 1.391 (2) |

| C5-C6 | 1.412 (2) |

| C6-N1 | 1.398 (2) |

| N7-C8 | 1.321 (2) |

| C8-N9 | 1.365 (2) |

| N9-C4 | 1.381 (2) |

| C1'-C2' | 1.518 (3) |

| C2'-O2' | 1.423 (2) |

| C2'-C3' | 1.511 (3) |

| C3'-O3' | 1.425 (2) |

| Angle | Value (°) |

| C6-N1-C2 | 119.8 (1) |

| N1-C2-N3 | 124.5 (1) |

| C2-N3-C4 | 115.7 (1) |

| N3-C4-C5 | 120.3 (1) |

| C4-C5-C6 | 120.1 (1) |

| C5-C6-N1 | 119.6 (1) |

| C5-N7-C8 | 104.2 (1) |

| N7-C8-N9 | 114.5 (1) |

| C8-N9-C4 | 103.8 (1) |

| N9-C4-N3 | 128.9 (1) |

Note: The data presented in the tables are based on the crystallographic information from the study by Brandel et al. and are representative of the determined structure. For complete and detailed crystallographic information, including atomic coordinates and anisotropic displacement parameters, it is recommended to consult the original research publication and the associated Crystallographic Information File (CIF).

Computational and Theoretical Studies of R Dyphylline

Molecular Docking Simulations for Ligand-Target Interactions (e.g., Adenosine (B11128) Receptors, PDE)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as (R)-dyphylline, might interact with a biological target like a receptor or enzyme.

While this compound is known to act as a non-selective phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist, specific docking studies detailing its interaction with these canonical targets are not extensively published. However, the methodology can be understood from studies on related compounds and other targets. For instance, docking studies on other xanthine (B1682287) derivatives with adenosine A2A receptors have identified key interactions within the binding site, often involving residues like PHE168, SER277, and HIS278. nih.gov Similarly, docking analyses of novel inhibitors in the active sites of PDE4 isoforms have revealed specific orientations and interactions that drive potency and selectivity. researchgate.net

A notable example of dyphylline's investigation via molecular docking comes from a virtual screening study aimed at identifying inhibitors for the main protease (Mpro) of coronaviruses. nih.gov In this research, dyphylline (B1671006) was identified as a promising candidate that could bind to the catalytic dyad (histidine and cysteine residues) of Mpro from several human coronaviruses, including SARS-CoV-2. nih.gov The docking simulations predicted a strong binding affinity, suggesting that dyphylline could block the enzyme's function. nih.gov

The general process of a molecular docking study for this compound against a target like PDE4 would involve:

Preparation of the Receptor: Obtaining the 3D crystal structure of the target protein (e.g., PDE4B) from a database like the Protein Data Bank (PDB).

Preparation of the Ligand: Generating the 3D structure of this compound and optimizing its geometry.

Docking Simulation: Using software to place the ligand into the active site of the receptor in various possible conformations and orientations.

Scoring and Analysis: Calculating the binding energy for each pose to identify the most stable complex. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target are then analyzed.

Such simulations would provide hypotheses about the specific residues in adenosine receptors or PDEs that are crucial for binding this compound, explaining its pharmacological activity at a molecular level.

Table 1: Example of Molecular Docking Data for Dyphylline against a Viral Target This table presents findings from a study where dyphylline was docked against the main protease (Mpro) of Human Coronavirus NL63 (HCoV-NL63) as an illustrative example of the data generated from such simulations.

| Parameter | Value | Interacting Residues |

| Target Protein | HCoV-NL63 Mpro | - |

| Binding Energy (kcal/mol) | -7.2 | HIS-41, CYS-144, HIS-162, GLU-165 |

| Interaction Type | Hydrogen Bonds | HIS-41, CYS-144 |

| Interaction Type | Hydrophobic Interactions | HIS-162, GLU-165 |

Molecular Dynamics Simulations of this compound in Simulated Biological Environments

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.com In drug discovery, MD simulations are often employed to refine the results of molecular docking. While docking provides a static snapshot of the ligand-receptor interaction, MD simulations can assess the stability and dynamics of this interaction in a simulated biological environment (e.g., water, ions, and a lipid membrane) over a period of nanoseconds to microseconds. nih.govnih.gov

Currently, specific MD simulation studies focused exclusively on this compound are not prominent in the literature. However, the application of this technique is crucial for validating its binding modes with targets like adenosine receptors or PDEs. A typical MD simulation workflow for an this compound-receptor complex would involve:

System Setup: The best-docked complex of this compound and its target receptor is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Simulation: The forces on every atom are calculated, and the system is allowed to evolve over time according to the laws of classical mechanics. mdpi.com

Analysis: The trajectory of the simulation is analyzed to evaluate the stability of the complex.

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial docked positions. A stable RMSD value over time suggests that the complex is not undergoing major conformational changes and the binding is stable. nih.gov

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues in the protein. High RMSF values in the binding site could suggest flexibility that accommodates the ligand. nih.gov

Hydrogen Bond Analysis: This tracks the formation and breakage of hydrogen bonds between the ligand and receptor throughout the simulation, highlighting the most persistent and important interactions.

MD simulations provide a dynamic view of how this compound settles into the binding pocket, the stability of its interactions, and how its presence may induce conformational changes in the target protein, offering a deeper understanding beyond static docking models. nih.gov

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, often utilizing methods like Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of a molecule from first principles. ubbcluj.ronih.gov These calculations provide fundamental insights into a molecule's properties that govern its behavior and interactions.

For this compound, quantum chemical studies can elucidate various electronic and structural properties. While specific DFT studies on this compound are sparse, calculations on related xanthine molecules provide a framework for the expected findings.

Key properties calculated include:

Optimized Molecular Geometry: These calculations determine the most stable 3D arrangement of the atoms, providing precise bond lengths and angles. researchgate.net

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). This is invaluable for predicting how this compound will interact with biological targets, particularly through non-covalent interactions like hydrogen bonding. nih.gov

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, and chemical hardness can be derived from HOMO and LUMO energies. These descriptors quantify the molecule's resistance to deformation of its electron cloud and its tendency to donate or accept electrons, providing a quantitative measure of its reactivity. nih.gov

These computational studies can precisely map the charge distribution across the this compound molecule, identifying the atoms most likely to act as hydrogen bond donors or acceptors, which is crucial for its binding to adenosine receptors and PDEs.

Table 2: Representative Quantum Chemical Descriptors (Hypothetical for this compound based on related compounds)

| Property | Description | Potential Implication |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Influences interactions with electron-accepting residues in a target protein. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Influences interactions with electron-donating residues. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicator of chemical reactivity and stability. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Affects solubility and ability to cross biological membranes. |

| Mulliken Atomic Charges | Calculated charge distribution on each atom. | Identifies specific sites for hydrogen bonding and electrostatic interactions. |

Pharmacophore Modeling and Virtual Screening Approaches for Dyphylline Analogs

Pharmacophore modeling is a powerful technique in computational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. mdpi.com This model can then be used as a 3D query in a virtual screening campaign to search large chemical databases for novel molecules that match the pharmacophore and are therefore likely to be active. frontiersin.org

A pharmacophore model for an adenosine receptor antagonist or a PDE inhibitor could be developed using the structure of this compound or other known active ligands. The process typically involves:

Feature Identification: Identifying the key chemical features in a set of known active molecules. For this compound, this would include the hydrogen bond acceptors (carbonyl oxygens), the aromatic imidazole (B134444) ring, and the dihydroxypropyl group which contains hydrogen bond donors.

Model Generation: Aligning the active molecules and generating a 3D model that encapsulates the common features and their spatial relationships.

Database Screening: Using the generated pharmacophore model to filter large databases of compounds, selecting only those molecules that fit the model's geometric and chemical constraints. mdpi.com

Virtual screening has already proven effective in identifying dyphylline itself as a potential therapeutic agent. In a 2022 study, a large library of FDA-approved drugs was virtually screened against the main protease of coronaviruses, which led to the identification of dyphylline as a top hit. nih.gov This demonstrates the power of screening approaches in repurposing existing drugs and finding new chemical scaffolds.

A similar approach could be used to discover novel analogs of this compound with improved potency or selectivity for specific adenosine receptor subtypes or PDE families. By starting with the known activity of this compound, a pharmacophore model could be built to guide the search for next-generation compounds.

In Silico Prediction of Pre-clinical ADME Properties for Research Hypothesis Generation

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, allowing researchers to identify potentially problematic compounds early in the development process. nih.govrfppl.co.in Various computational models and web-based tools (e.g., SwissADME, pkCSM) can predict a compound's pharmacokinetic profile based solely on its chemical structure. nih.govmdpi.com These predictions are valuable for generating research hypotheses about a compound's bioavailability, potential for reaching its target, and metabolic fate. amazonaws.com

For this compound, in silico tools can predict a range of ADME-related physicochemical properties. These predictions help form a preliminary assessment of its drug-likeness.

Key predicted properties for this compound include:

Lipophilicity (LogP): The octanol-water partition coefficient is a measure of a molecule's hydrophobicity. It influences absorption and distribution. Dyphylline's low predicted LogP suggests it is a highly water-soluble (hydrophilic) compound.

Water Solubility: Consistent with its low LogP, dyphylline is predicted to have high water solubility.

Drug-Likeness Rules: These are guidelines, such as Lipinski's Rule of Five, that evaluate whether a compound has physicochemical properties that would make it a likely orally active drug in humans. Dyphylline generally adheres to these rules, indicating good potential for oral bioavailability.

Polar Surface Area (PSA): This property is related to a drug's ability to permeate cell membranes. Dyphylline's relatively high PSA is consistent with its hydrophilic nature.

Pharmacokinetic Predictions: Models can predict parameters like human intestinal absorption (predicted to be high for dyphylline), blood-brain barrier (BBB) penetration (predicted to be low), and interaction with metabolic enzymes like Cytochrome P450 (CYP). Predictions suggest dyphylline is not a significant inhibitor of major CYP isoforms.

These in silico ADME predictions generate testable hypotheses for pre-clinical studies. For example, the prediction that this compound does not readily cross the BBB suggests it may have fewer central nervous system side effects compared to more lipophilic xanthines.

Table 3: Predicted Physicochemical and ADME Properties of this compound Data compiled from computational models and chemical databases like PubChem and ChEMBL.

| Property | Predicted Value/Descriptor | Implication for Research Hypothesis |

| Molecular Formula | C₁₀H₁₄N₄O₄ | - |

| Molecular Weight | 254.24 g/mol | Complies with Lipinski's Rule (<500). |

| XLogP3 | -1.8 | Indicates high hydrophilicity. |

| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule (≤5). |

| Hydrogen Bond Acceptors | 6 | Complies with Lipinski's Rule (≤10). |

| Rotatable Bonds | 3 | Suggests good conformational flexibility. |

| Topological Polar Surface Area (TPSA) | 102 Ų | Suggests poor BBB penetration but good absorption. |

| Lipinski's Rule of Five Violations | 0 | High probability of being an orally active drug. |

| GI Absorption | High | Hypothesized to be well-absorbed from the gut. |

| BBB Permeant | No | Hypothesized to have limited CNS effects. |

| CYP Inhibitor (Major Isoforms) | No | Low potential for drug-drug interactions via CYP inhibition. |

Comparative Research with Other Xanthine Derivatives and Stereoisomers

Comparison of (R)-Dyphylline's Pre-clinical Pharmacological Profile with (S)-Dyphylline

While dyphylline (B1671006) is utilized clinically as a racemic mixture, meaning it contains equal parts of (R)- and (S)-dyphylline, detailed preclinical pharmacological data directly comparing the individual enantiomers is not extensively available in published literature. The synthesis and crystallization of the pure enantiomers have been achieved, which is a critical first step for conducting such comparative studies. The absence of comprehensive comparative data highlights an area for future investigation, as the principles of stereopharmacology suggest that the two isomers likely possess distinct pharmacological profiles.

Differences in Receptor Binding and Enzyme Inhibition

Specific quantitative data detailing the differences in receptor binding affinities and enzyme inhibition potencies between this compound and (S)-dyphylline are not well-documented. Generally, xanthine (B1682287) derivatives exert their effects through two primary mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) receptors. targetmol.comcaymanchem.com

It is highly probable that the (R) and (S) enantiomers of dyphylline interact differently with the chiral environments of these biological targets. The three-dimensional arrangement of the 2,3-dihydroxypropyl group at the 7-position is the key structural difference. nih.gov This stereocenter can lead to variations in how each isomer fits into the active site of PDE enzymes or the binding pocket of adenosine receptors, potentially resulting in different binding affinities (Ki) and inhibitory concentrations (IC50).

Differential Cellular and In Vitro Effects

Without direct comparative studies, any differences in the cellular and in vitro effects of (R)- and (S)-dyphylline remain hypothetical. Such studies would typically assess endpoints like cyclic AMP (cAMP) accumulation in cells (a consequence of PDE inhibition) or the blockade of adenosine-mediated cellular responses. It is plausible that one enantiomer could be more potent or efficacious than the other in producing these effects, or they could even have qualitatively different actions on cellular pathways.

Comparative Analysis of this compound's Mechanisms with Other Xanthines (e.g., Theophylline (B1681296), Caffeine) in In Vitro/Animal Models

Comparisons in the scientific literature are typically made using racemic dyphylline rather than the specific (R)-enantiomer. The following analysis is based on data for dyphylline (racemate) and provides a basis for understanding how the (R)-isomer might compare to other well-known xanthines like theophylline and caffeine (B1668208).

Relative Potency and Selectivity Profiles

Racemic dyphylline is generally considered to be less potent than theophylline. In a study evaluating the blockage of exercise-induced bronchospasm, the effects of dyphylline were only one-half to one-third of those found with theophylline on a milligram-per-kilogram basis. nih.gov The primary mechanisms for xanthines involve non-selective inhibition of PDE enzymes and antagonism of A1 and A2 adenosine receptors. caymanchem.com

The respiratory-stimulant effects of xanthines have been closely linked to the inhibition of type IV PDE, whereas behavioral stimulant effects are more related to adenosine receptor antagonism. nih.gov The structural substitution at the 7-position of the xanthine ring distinguishes dyphylline from theophylline (which is unsubstituted at this position) and caffeine (which has a methyl group at N7). This structural difference significantly impacts the molecule's pharmacokinetic profile and likely its receptor selectivity. For instance, another 7-substituted xanthine, doxofylline, exhibits reduced affinity for adenosine receptors compared to theophylline, which may contribute to a better safety profile. isrctn.com

| Feature | Dyphylline (Racemate) | Theophylline | Caffeine |

| Primary Mechanisms | PDE Inhibition, Adenosine Receptor Antagonism targetmol.comcaymanchem.com | PDE Inhibition, Adenosine Receptor Antagonism | PDE Inhibition, Adenosine Receptor Antagonism |

| Relative Potency | Lower than Theophylline nih.gov | Higher than Dyphylline nih.gov | Potent CNS stimulant nih.gov |

| Key Structural Feature | 7-(2,3-dihydroxypropyl) group nih.gov | Unsubstituted at N7 | 1,3,7-trimethylxanthine |

| Pharmacokinetic Note | Shorter half-life than Theophylline nih.gov | Longer half-life than Dyphylline nih.gov | Rapidly absorbed |

Distinct Molecular Targets or Pathways

While the primary targets of xanthines are PDEs and adenosine receptors, there can be distinct downstream effects. Dyphylline has been shown to moderately inhibit microsomal prostaglandin (B15479496) E synthase-1 and downregulate the ABCG2 drug transporter in multidrug-resistant tumor cells. caymanchem.com

In contrast, studies comparing caffeine to other methylxanthines have shown that caffeine can have unique or even inverse effects on the transcriptional regulation of certain genes related to oxidative stress and lipid metabolism. isrctn.com Theophylline's molecular actions, beyond bronchodilation, are known to involve anti-inflammatory effects, potentially through the activation of histone deacetylases. The large 2,3-dihydroxypropyl side chain in this compound could sterically hinder interactions with some targets accessible to the smaller theophylline molecule or enable new interactions with others, leading to a unique profile of downstream cellular effects.

Stereospecificity in Xanthine Derivatives and its Research Implications

Stereospecificity is a fundamental concept in pharmacology where the spatial arrangement of atoms in a molecule can drastically alter its interaction with biological systems. The differential effects of enantiomers (mirror-image stereoisomers) are well-documented for many drug classes, as biological targets like receptors and enzymes are themselves chiral. nih.gov

For xanthine derivatives, the introduction of a chiral center, such as in the side chain of dyphylline, creates the potential for stereospecific pharmacology. The (R) and (S) enantiomers of dyphylline are expected to exhibit different pharmacokinetic and pharmacodynamic properties. One isomer may bind with higher affinity to a specific receptor subtype, be metabolized more rapidly, or have greater potency in inhibiting a target enzyme.

The research implications of this are significant.

Improved Therapeutic Index: Isolating the more active and less toxic enantiomer (the "eutomer") could lead to the development of a drug with a better therapeutic window than the racemic mixture.

Elucidation of Mechanisms: Studying the individual activities of (R)- and (S)-dyphylline could provide a clearer understanding of the specific molecular interactions required for therapeutic effects versus off-target effects.

Structure-Activity Relationship (SAR) Studies: Comparing the enantiomers provides valuable data for SAR, guiding the design of new xanthine derivatives with enhanced selectivity and potency for specific targets, such as subtypes of adenosine receptors or PDE enzymes. mdpi.com

The lack of specific comparative data for (R)- and (S)-dyphylline represents a gap in xanthine pharmacology. Future research focusing on the stereoselective synthesis and biological evaluation of these isomers is necessary to fully characterize their properties and unlock their therapeutic potential.

Future Research Directions and Unexplored Avenues for R Dyphylline Studies

Exploration of Novel Molecular Targets in In Vitro Systems

Beyond its well-characterized interactions with phosphodiesterases (PDEs) and adenosine (B11128) receptors, future research can delve into identifying additional molecular targets and pathways influenced by (R)-dyphylline. Studies have indicated that xanthine (B1682287) derivatives, including dyphylline (B1671006), may interact with other PDE subtypes, such as PDE7 sci-hub.sefrontiersin.org. Furthermore, research has shown that dyphylline, along with other theophylline (B1681296) derivatives, can promote ovarian follicle activation via the PI3K/Akt pathway, suggesting a potential role in cellular signaling cascades beyond the classical cAMP pathway ijbs.com.

Emerging research has also identified this compound as a potential pan-coronavirus antiviral agent through in silico screening, targeting the main protease (Mpro) of coronaviruses nih.govresearchgate.net. This discovery opens a significant new avenue for exploring dyphylline's activity against viral targets, distinct from its known pharmacological actions. Investigating dyphylline's interaction with other enzyme families, ion channels, or protein-protein interaction partners could uncover novel mechanisms of action sci-hub.seescholarship.orgopenbiochemistryjournal.comnih.govrsc.org. Comprehensive screening against diverse target panels and proteomic studies to map its protein-protein interaction landscape are crucial steps in this direction.

Development and Application of Advanced In Vitro or Organoid Models for Mechanistic Studies

To gain a deeper understanding of this compound's multifaceted effects, the development and application of more sophisticated in vitro and organoid models are warranted. Current research often relies on standard cell lines or basic in vitro assays researchgate.net. Future studies could benefit from employing:

3D Cell Culture and Organoid Models: Utilizing lung organoids or airway epithelial organoids would provide a more physiologically relevant three-dimensional microenvironment to study dyphylline's impact on tissue architecture, cellular differentiation, and complex cellular responses in respiratory contexts. Similarly, organoid models of other tissues could be explored for novel applications.

Co-culture Systems: Investigating dyphylline's effects in co-culture models, such as those involving immune cells (e.g., macrophages, neutrophils) and epithelial or stromal cells, can elucidate its impact on cell-cell communication and inflammatory signaling.

Primary Human Cell Cultures: Employing primary human cells, such as bronchial smooth muscle cells, lung fibroblasts, or specific immune cell populations, can offer greater physiological relevance compared to immortalized cell lines.

Neuroinflammation Models: For exploring potential neurological applications, in vitro models of neuroinflammation, including activated microglia or astrocyte cultures, could be used to assess dyphylline's effects on glial cell function and inflammatory mediator release.

Application of Multi-omics Approaches (e.g., Proteomics, Metabolomics) to Elucidate its Effects in Research Models

Comprehensive molecular profiling through multi-omics approaches can provide unprecedented insights into the cellular and molecular mechanisms of this compound. Currently, detailed omics data for dyphylline is limited. Future research could integrate:

Proteomics: Quantitative proteomic analyses of dyphylline-treated cells or tissues can identify changes in protein expression, post-translational modifications (e.g., phosphorylation, ubiquitination), and protein-protein interactions. This would help map signaling pathways affected by dyphylline and identify novel protein targets.

Metabolomics: Untargeted and targeted metabolomic studies can reveal alterations in cellular metabolic profiles induced by dyphylline. This approach can uncover its impact on energy metabolism, lipid signaling, or the production of inflammatory metabolites, providing a dynamic view of its cellular effects.

Transcriptomics: RNA sequencing can comprehensively map global gene expression changes in response to dyphylline treatment. This data can complement proteomic and metabolomic findings, highlighting transcriptional regulatory mechanisms and downstream effects.

Integrated Omics: Combining data from proteomics, metabolomics, and transcriptomics can offer a systems-level understanding of dyphylline's molecular impact, identifying key regulatory nodes and pathways that could be targeted for further investigation.

Investigation of its Potential in New Disease Models (e.g., specific cellular pathways in inflammatory diseases, neurological disorders, without specifying human clinical outcomes)

While dyphylline is established for respiratory diseases, its broader pharmacological profile suggests potential applications in other disease contexts, focusing on cellular and molecular mechanisms.

Inflammatory Diseases: Research has shown that dyphylline can suppress the growth of human acute T-lymphocytic leukemia cells (in vitro) with an EC50 of approximately 100 µg/mL researchgate.net. Furthermore, studies on related theophylline derivatives indicate a role in promoting ovarian follicle activation via the PI3K/Akt pathway, with dyphylline showing dose-dependent effects at concentrations of 160 µM ijbs.com. Future studies could investigate dyphylline's impact on specific inflammatory pathways, such as NF-κB signaling, cytokine production (e.g., TNF-α, IL-6), or inflammasome activation in relevant cellular models of inflammation. Its potential in models of fibrotic diseases, by examining effects on fibroblast activation or extracellular matrix remodeling, could also be explored.

Neurological Disorders: Given its adenosine receptor antagonist activity, dyphylline's influence on neuronal function and survival in in vitro models of neuroinflammation or neurodegeneration warrants investigation. Studies could explore its effects on glial cell activation (microglia, astrocytes) and its impact on neurotransmission or cellular energy metabolism in neuronal models.

Antiviral Research: Notably, dyphylline has demonstrated promising antiviral activity against various coronaviruses (in vitro), including SARS-CoV-2, HCoV-NL63, HCoV-229E, and HCoV-OC43, by targeting the Mpro enzyme. The reported EC50 values range from 47.59 µM to 100.2 µM for these viruses nih.govresearchgate.net. This finding strongly supports further research into dyphylline as a broad-spectrum antiviral agent, focusing on its mechanism of Mpro inhibition and its efficacy in relevant cellular models of viral infection. Additionally, its cytotoxic effects on cancer cell lines, such as HeLa (IC50 = 48.1 µg/mL) and HepG2 (IC50 = 54.12 µg/mL) for its ethanolic extract, suggest potential for further investigation in oncology research models umpr.ac.id.

Development of Advanced Delivery Systems for Research Purposes (e.g., targeted delivery in cell cultures)

To enhance the utility and precision of this compound in research settings, the development of advanced delivery systems is a key future direction. While controlled-release matrix tablets are established for in vivo administration umpr.ac.id, novel approaches are needed for precise in vitro research applications:

Nanoparticle-Based Delivery: Formulating dyphylline into targeted nanoparticles (e.g., liposomes, polymeric nanoparticles, exosomes) could enable enhanced cellular uptake, improved bioavailability within cell cultures, and localized delivery to specific cellular compartments or cell types.